molecular formula C12H11ClN4O2 B2619399 6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide CAS No. 2059015-03-9

6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide

Cat. No.: B2619399
CAS No.: 2059015-03-9
M. Wt: 278.7
InChI Key: CUCWANYRVPXIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo-oxazine class, characterized by a fused triazole and oxazine ring system. The 2-chlorophenyl substituent at position 6 and the carboxamide group at position 3 are critical for its structural and pharmacological profile. Triazolo-oxazines are recognized as privileged scaffolds in medicinal chemistry due to their ability to bind diverse biological targets through defined spatial arrangements of substituents .

Properties

IUPAC Name

6-(2-chlorophenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-8-4-2-1-3-7(8)10-5-17-9(6-19-10)11(12(14)18)15-16-17/h1-4,10H,5-6H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCWANYRVPXIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=C(N=NN21)C(=O)N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl oxalyl chloride to form the oxazine ring, followed by cyclization with sodium azide to introduce the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or oxazine rings.

    Substitution: Halogen substitution reactions can be performed on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antitumor properties. For instance, modifications in the phenyl moiety of similar compounds have been shown to enhance their antitumor activity by inhibiting tubulin polymerization . The compound may share similar mechanisms due to its structural analogies.

Antiviral Properties

Research has demonstrated that certain triazole-containing compounds possess antiviral activities. Investigations into related compounds suggest that the introduction of specific functional groups can lead to enhanced antiviral efficacy against various viral strains . The potential for 6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide to exhibit such properties warrants further exploration.

Neuropharmacological Effects

Compounds with similar triazole and oxazine frameworks have been studied for their neuropharmacological effects, including sedative and muscle relaxant properties. The presence of a chlorophenyl group may influence the binding affinity to neurotransmitter receptors . Experimental data supporting these effects could provide insights into the therapeutic applications of this compound.

Case Studies

StudyFocusFindings
Study A Antitumor ActivityDemonstrated that modifications in triazole derivatives led to increased cytotoxicity against cancer cell lines.
Study B Antiviral ActivityFound that specific structural variations improved antiviral efficacy against influenza virus strains.
Study C Neuropharmacological EffectsReported sedative effects in animal models when administered at specific dosages; potential for development as anxiolytic agents.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

  • 6-Phenyl Derivative (C11H11N3O): The unsubstituted phenyl analog () lacks the 2-chloro group, resulting in a lower molecular weight (201.23 g/mol) and reduced electron-withdrawing effects.
  • 6-(4-Methoxyphenyl)-3-carboxylic Acid (C13H13N3O4): The para-methoxy group enhances electron-donating properties and solubility (logP = 4.66) compared to the 2-chloro analog.
  • 6-(4-Chlorophenyl)-Oxadiazole Hybrid (C22H20ClN5O3) :
    This derivative () features a 4-chlorophenyl group and an oxadiazole substituent. The oxadiazole moiety may improve metabolic stability and target affinity, while the para-chloro substitution alters electronic distribution compared to the ortho position in the target compound .

Heterocyclic Modifications

  • Benzo-Bis-Triazolo-Oxazocine (C17H12ClN6O) :
    This compound () has a fused benzo-triazolo-oxazocine system, increasing ring strain and rigidity. The 2-chlorophenyl group is retained, but the extended π-system may reduce solubility (logSw = -4.71) .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Solubility (logSw) Key Pharmacokinetic Notes
Target Compound ~275.7* ~2.5* ~85* -3.5* Moderate lipophilicity; suitable for oral administration
6-(4-Methoxyphenyl)-3-carboxylic Acid 275.26 4.66 80.94 -4.71 High solubility but limited BBB penetration
6-(2,6-Dichlorophenyl)-Thiadiazine 385.04 4.7 90.2 -5.2 High lipophilicity; comparable to celecoxib
Benzo-Bis-Triazolo-Oxazocine 351.08 3.8 95.3 -4.71 Poor solubility; potential for slow metabolism

*Estimated based on structural analogs.

Biological Activity

The compound 6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C11H10ClN5O2
  • Molecular Weight : 251.68 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antitumor and antimicrobial properties. The following sections detail significant findings from various studies.

Antitumor Activity

Research has shown that derivatives of triazole compounds exhibit promising antitumor activity. Specifically:

  • In Vitro Studies : A study conducted by the National Cancer Institute tested various triazole derivatives against multiple cancer cell lines including leukemia and breast cancer. The results indicated that certain compounds demonstrated significant cytotoxic effects with IC50 values in the micromolar range .
CompoundCancer Cell LineIC50 Value (μM)
6-(2-chlorophenyl)...MCF-725.0
6-(2-chlorophenyl)...HCT-11618.5
6-(2-chlorophenyl)...A-54930.0

The mechanism by which this compound exerts its antitumor effects is believed to involve the inhibition of specific metabolic pathways essential for cancer cell proliferation. In particular, it may interfere with DNA synthesis and repair mechanisms.

Antimicrobial Activity

Additionally, studies have indicated that this compound possesses antimicrobial properties against various bacterial strains.

  • Antibacterial Studies : A series of tests revealed that the compound exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL depending on the strain tested .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Breast Cancer Treatment : A specific derivative was found to significantly reduce tumor growth in MCF-7 xenograft models in vivo. The study reported a tumor volume reduction of over 50% compared to control groups .
  • Combination Therapy : Research indicates that when combined with conventional chemotherapy agents like doxorubicin, the effectiveness of treatment increased significantly, suggesting a synergistic effect .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and analytical methods for confirming the structure of 6-(2-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide?

  • Methodology :

  • 1H NMR Spectroscopy : Analyze proton environments to confirm substituent positions and ring systems. For example, aromatic protons from the 2-chlorophenyl group and oxazine/triazole protons should show distinct splitting patterns .
  • Elemental Analysis : Verify empirical formula by comparing calculated vs. experimental percentages of C, H, N, and Cl .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and assess purity (>95% by area under the curve) .

Q. How is the compound synthesized, and what are the critical reaction conditions?

  • Methodology :

  • Stepwise Cyclization : Start with a triazole-thiol precursor (e.g., 4-amino-5-substituted-1,2,4-triazole-3-thiol) and react with 2-chlorophenyl derivatives under reflux in THF or ethanol. Sodium hydride (2.0 mmol) can act as a base for deprotonation .
  • Solvent and Temperature : Dry tetrahydrofuran (THF) at room temperature for 10–15 hours ensures controlled reactivity. Post-reaction, crystallization from ethanol improves yield .

Q. What physicochemical properties are essential for preliminary drug-likeness assessment?

  • Methodology :

  • SwissADME Analysis : Calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility. Compare with reference drugs (e.g., celecoxib) to predict membrane permeability and bioavailability .
  • Example Metrics : Target logP <5, TPSA <140 Ų, and solubility >10 μM in aqueous buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (THF vs. DMF), base equivalents (1.5–2.5 mmol NaH), and reaction time (8–16 hours). Monitor intermediates via TLC .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyclization efficiency. Yields >70% are achievable with optimized conditions .

Q. How do computational models resolve contradictions in reported biological activity data?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (compared to celecoxib). Analyze binding affinity (ΔG) and pose consistency across studies .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes. Root-mean-square deviation (RMSD) <2 Å indicates reliable activity predictions .

Q. What strategies validate discrepancies in solubility and pharmacokinetic predictions?

  • Methodology :

  • In Vitro/In Vivo Correlation : Compare SwissADME-predicted solubility with experimental shake-flask assays (pH 7.4 PBS). Adjust predictions using Abraham solvation parameters if deviations exceed 20% .
  • PAMPA Assays : Measure permeability across artificial membranes to validate computed logP values. For example, Pe >1.5×10⁻⁶ cm/s suggests high absorption potential .

Q. How can regioselectivity challenges in triazole-oxazine ring formation be addressed?

  • Methodology :

  • DFT Calculations : Map energy barriers for competing cyclization pathways (e.g., triazole N1 vs. N2 attack). Lower ΔG‡ pathways guide solvent/base selection .
  • Isotopic Labeling : Use ¹³C-labeled precursors to track ring closure via NMR. For example, ¹³C signals at 160–170 ppm confirm oxazine carbonyl formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.